An In-depth Technical Guide to Fluorescein-PEG5-NHS Ester
An In-depth Technical Guide to Fluorescein-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-PEG5-NHS ester, a versatile fluorescent labeling reagent. It details its chemical properties, mechanism of action, and applications in biological research and drug development, with a focus on bioconjugation and its use as a PROTAC linker.
Core Concepts
Fluorescein-PEG5-NHS ester is a molecule composed of three key functional units:
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Fluorescein: A widely used, bright green fluorescent dye.
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PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene glycol spacer.
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NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group that enables covalent attachment to biomolecules.
The PEG spacer enhances the water solubility of the molecule and reduces steric hindrance, facilitating the labeling of complex biomolecules.[1] The NHS ester group allows for the efficient and specific labeling of primary amines, such as those found on the side chains of lysine residues in proteins and antibodies.[2][3]
Chemical and Physical Properties
A summary of the key quantitative data for Fluorescein-PEG5-NHS ester is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C38H41N3O14S | |
| Molecular Weight | 795.81 g/mol | |
| CAS Number | 2353409-62-6 | [4] |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | [5] |
| Appearance | Solid | [6] |
| Solubility | Water, DMSO, DMF, DCM, Acetonitrile | [5][7] |
| Storage Conditions | Store at -20°C, protect from light and moisture | [6][8] |
Mechanism of Action: NHS Ester-Amine Reaction
The primary application of Fluorescein-PEG5-NHS ester is the covalent labeling of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.
The reaction is highly pH-dependent.[9] The optimal pH range for the reaction is typically 8.3-8.5.[9] At lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lead to lower labeling efficiency.[10][11]
The hydrolysis of NHS esters is a critical factor to consider. The half-life of an NHS ester can be several hours at pH 7 but can decrease to minutes at a pH above 8.5.[3][11] Therefore, it is crucial to prepare solutions of Fluorescein-PEG5-NHS ester immediately before use and to carefully control the pH of the reaction mixture.
Applications in Research and Drug Development
Fluorescein-PEG5-NHS ester is a valuable tool for:
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Fluorescent Labeling of Proteins and Antibodies: Labeled proteins and antibodies are widely used in techniques such as immunofluorescence microscopy, flow cytometry, and western blotting.[2][12]
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Tracking and Imaging: The fluorescent properties of fluorescein allow for the visualization and tracking of labeled molecules in cells and tissues, aiding in the study of their localization, trafficking, and interactions.[2]
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PROTAC Synthesis: Fluorescein-PEG5-NHS ester can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][4][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[4]
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for labeling proteins with Fluorescein-PEG5-NHS ester. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
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Fluorescein-PEG5-NHS ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[9][15]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]
-
Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye[9]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[15] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the labeling reaction.[10]
-
Prepare the Dye Solution: Immediately before use, dissolve Fluorescein-PEG5-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[6]
-
Labeling Reaction: Add a 10-20 fold molar excess of the Fluorescein-PEG5-NHS ester solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Remove the unreacted dye and byproducts by gel filtration, dialysis, or spin column purification.[9]
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Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Use in PROTAC Synthesis
Fluorescein-PEG5-NHS ester can serve as a fluorescently tagged linker for the synthesis of PROTACs. The NHS ester group can react with a primary amine on either the E3 ligase ligand or the target protein ligand to initiate the formation of the bifunctional molecule. The general strategy involves a multi-step synthesis where the PEG linker is sequentially conjugated to the two ligands.[16]
Conclusion
Fluorescein-PEG5-NHS ester is a powerful and versatile tool for researchers in life sciences and drug development. Its bright fluorescence, coupled with a hydrophilic spacer and a reliable amine-reactive group, makes it an excellent choice for a wide range of applications, from basic cellular imaging to the development of novel therapeutics like PROTACs. Proper handling and consideration of reaction conditions, particularly pH and hydrolysis, are essential for successful conjugation and reproducible results.
References
- 1. Fluorescein-PEG5-NHS este_2353409-62-6_新研博美 [xinyanbm.com]
- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]
- 5. Fluorescein-PEG5-Acid, 2183440-40-4 | BroadPharm [broadpharm.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Flurescein-PEG5-NHS ester | 2353409-62-6 [m.chemicalbook.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
